

HPLC-DAD method for "trans-Caffeoyl-6-O-D-gluconic acid" quantification

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Compound of Interest

Compound Name: *trans-Caffeoyl-6-O-D-gluconic acid*

Cat. No.: B13733806

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An Application Note and Protocol for the Quantification of **trans-Caffeoyl-6-O-D-gluconic acid** using High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD).

Introduction

trans-Caffeoyl-6-O-D-gluconic acid is a phenolic compound belonging to the hydroxycinnamic acid derivatives. These compounds are of significant interest to researchers in the fields of natural product chemistry, pharmacology, and drug development due to their potential bioactive properties, including antioxidant activities. Accurate and reliable quantification of such compounds in various matrices, including plant extracts and formulated products, is crucial for quality control, efficacy studies, and pharmacokinetic analysis.

High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) is a powerful analytical technique for the separation, identification, and quantification of phenolic compounds.^{[1][2]} The method offers high resolution, sensitivity, and specificity. The DAD provides spectral information across a range of wavelengths, which aids in peak identification and purity assessment. This application note details a robust HPLC-DAD method developed for the quantitative analysis of **trans-Caffeoyl-6-O-D-gluconic acid**.

Principle

The method is based on reversed-phase chromatography (RP-HPLC), where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. The separation is achieved based on the differential partitioning of the analyte between the stationary and

mobile phases. A gradient elution, involving a gradual change in the mobile phase composition (typically acidified water and an organic solvent like acetonitrile or methanol), is employed to achieve optimal separation of the target compound from other matrix components.[1][3] The Diode-Array Detector measures the absorbance of the eluting compounds at a specified wavelength, which for caffeic acid derivatives is typically around 325 nm.[4] Quantification is performed by comparing the peak area of the analyte in a sample to a calibration curve generated from known concentrations of a pure standard.

Materials and Reagents

- Instrumentation:
 - Agilent 1260 Infinity II HPLC system or equivalent, equipped with:
 - Quaternary Pump (G7111B)
 - Vialsampler (G7129A)
 - Column Thermostat
 - Diode-Array Detector (DAD) HS (G7117C)
 - Analytical Balance
 - pH meter
 - Sonicator
 - Vortex Mixer
 - Centrifuge
- Chemicals and Consumables:
 - **trans-Caffeoyl-6-O-D-gluconic acid** reference standard (Purity ≥ 95%)
 - Methanol (HPLC Grade)[1]

- Acetonitrile (HPLC Grade)[1]
- Formic Acid (or Phosphoric Acid, Analytical Grade)[5][6]
- Ultrapure Water (18.2 MΩ·cm)
- Syringe filters (0.22 μm or 0.45 μm, PTFE or Nylon)
- Chromatographic Column:
 - Reversed-phase C18 column (e.g., ZORBAX SB-Aq, 4.6 x 250 mm, 5 μm particle size) or equivalent.[3]

Experimental Protocols

Preparation of Standard Solutions

- Stock Standard Solution (1000 μg/mL): Accurately weigh 10 mg of the **trans-Caffeoyl-6-O-D-gluconic acid** reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with HPLC-grade methanol.[1] This solution should be stored at 4°C and protected from light.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase initial composition or methanol to obtain concentrations ranging from 1 to 100 μg/mL (e.g., 1, 5, 10, 25, 50, and 100 μg/mL).[1] These solutions are used to construct the calibration curve.

Sample Preparation (General Protocol for Plant Extracts)

- Extraction: Weigh 1.0 g of the dried and powdered plant material into a centrifuge tube. Add 10 mL of 80% aqueous methanol.[7]
- Sonication: Sonicate the mixture for 60 minutes in an ultrasonic bath to facilitate the extraction of phenolic compounds.[7]
- Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes to separate the solid residue.[4]

- Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.[4]
- Dilution: If necessary, dilute the sample with the mobile phase to ensure the analyte concentration falls within the linear range of the calibration curve.

HPLC-DAD Chromatographic Conditions

The following conditions are recommended for the analysis:

Parameter	Recommended Setting
Column	C18 Reversed-Phase, 4.6 x 250 mm, 5 µm[3]
Mobile Phase A	0.1% Formic Acid in Ultrapure Water[5]
Mobile Phase B	Acetonitrile[1]
Gradient Elution	0-5 min, 5% B; 5-25 min, 5-35% B; 25-35 min, 35-60% B; 35-40 min, 60-95% B; hold for 5 min; re-equilibrate for 5 min
Flow Rate	1.0 mL/min[3]
Injection Volume	20 µL[1][2]
Column Temperature	30°C
DAD Detection	Quantification Wavelength: 325 nm. Spectral Scan: 200-400 nm for peak purity analysis.[4]

Method Validation

To ensure the reliability of the results, the analytical method should be validated according to standard guidelines. Key validation parameters include:

- Linearity: Assessed by injecting the calibration standards in triplicate and plotting the peak area against the concentration. The coefficient of determination (R^2) should be > 0.99 . [2][3]
- Specificity: Evaluated by comparing the chromatograms of a blank, a standard, and a sample to check for interferences. Peak purity can be assessed using the DAD spectral data.

- Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (S/N), typically 3 for LOD and 10 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.[3]
- Precision: Evaluated through repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a sample. The relative standard deviation (RSD) should typically be < 5%.[1][2]
- Accuracy: Determined by performing recovery studies on spiked samples at different concentration levels. Recoveries are expected to be within the range of 98-102%.[1]

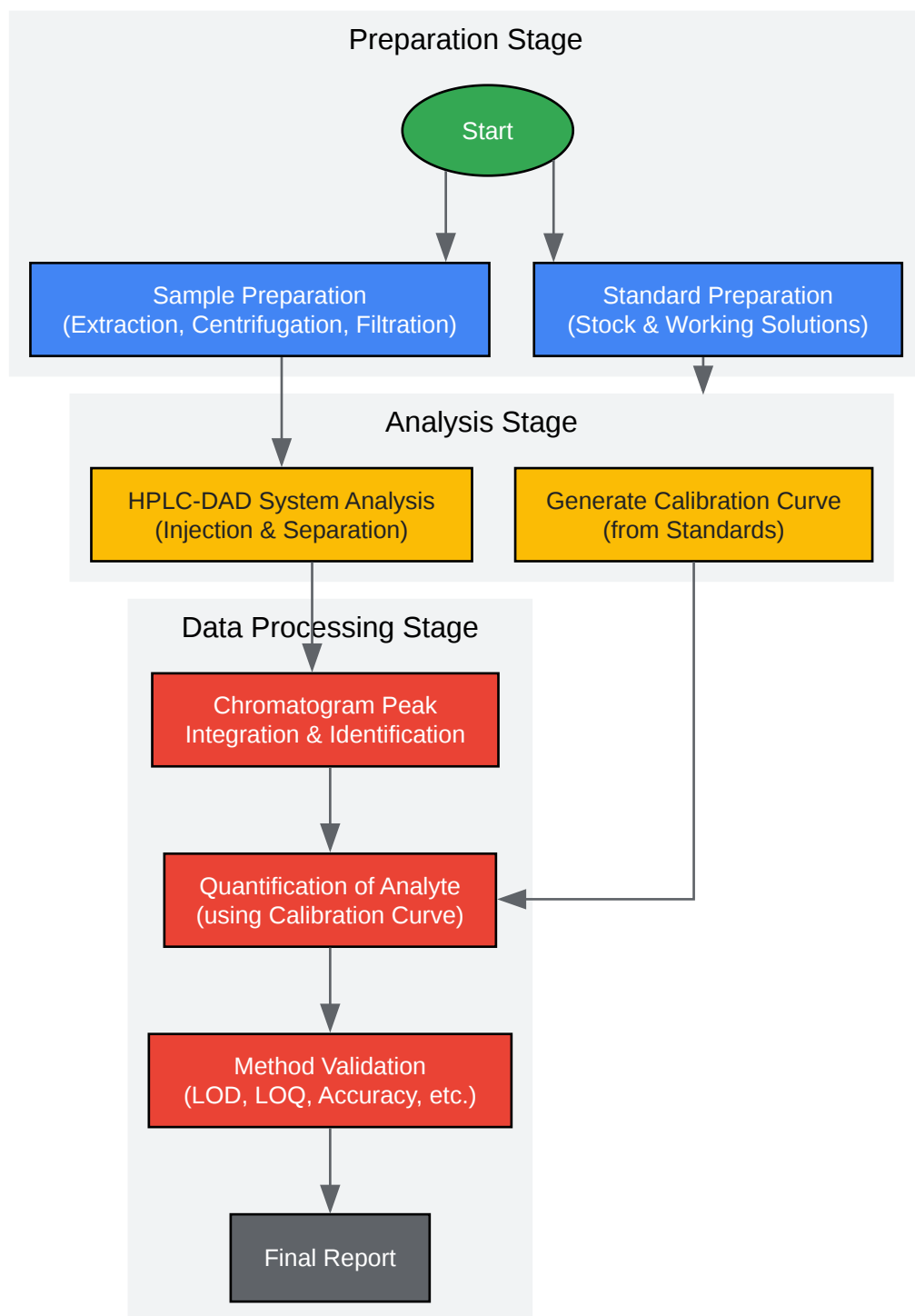
Data Presentation

The quantitative results from the method validation should be summarized for clear interpretation.

Table 1: HPLC-DAD Method Validation Parameters

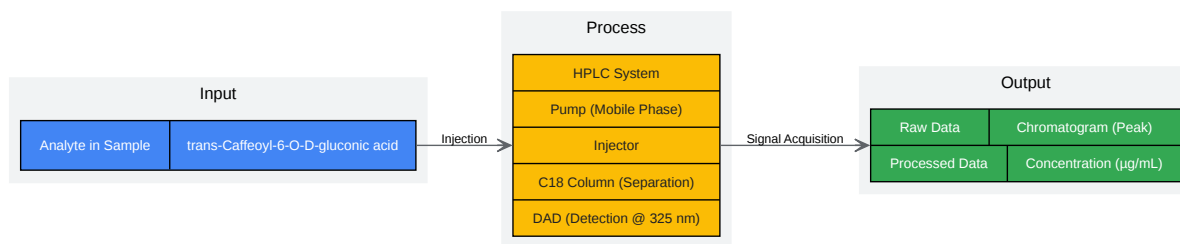
Parameter	Result
Linearity Range (µg/mL)	1 - 100
Correlation Coefficient (R ²)	> 0.999[1]
Regression Equation	y = mx + c
Limit of Detection (LOD) (µg/mL)	0.01 - 0.35[2]
Limit of Quantification (LOQ) (µg/mL)	0.03 - 1.07[2]
Accuracy (Recovery %)	98.33 - 101.12%[1]
Precision (Repeatability, RSD %)	< 5%[1]
Precision (Inter-day, RSD %)	< 5%

Visualizations



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Caption: Experimental workflow for the quantification of **trans-Caffeoyl-6-O-D-gluconic acid**.



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Caption: Logical relationship of the HPLC-DAD quantification process.

Conclusion

The described HPLC-DAD method provides a reliable, sensitive, and accurate protocol for the quantification of **trans-Caffeoyl-6-O-D-gluconic acid**. The use of a C18 column with a gradient elution of acidified water and acetonitrile allows for excellent separation, while DAD detection provides the necessary specificity for accurate measurement. This application note serves as a comprehensive guide for researchers and scientists in academic and industrial settings, enabling them to implement this method for routine analysis, quality control, and research purposes. Proper method validation is essential before its application to ensure the integrity and reliability of the generated data.

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